molecular formula C26H20N2 B146795 Bathocuproine CAS No. 4733-39-5

Bathocuproine

Cat. No. B146795
CAS RN: 4733-39-5
M. Wt: 360.4 g/mol
InChI Key: STTGYIUESPWXOW-UHFFFAOYSA-N
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Description

Bathocuproine (BCP) is a molecule of interest in various fields of chemistry and materials science due to its ability to form complexes with metals and its application in electronic devices. BCP is known for its role as a spectrophotometric reagent for copper, where it forms a complex with copper(I) ions, allowing for the sensitive detection of these ions in aqueous solutions . Additionally, BCP has been utilized in organic photovoltaic cells as a buffer layer to improve electron transport and power conversion efficiency . Its utility extends to organic semiconductor heterointerfaces, where it is used to align vacuum levels and facilitate electron transport across interfaces .

Synthesis Analysis

The synthesis of BCP and its derivatives, such as bathocuproinedisulphonic acid, involves the isolation and characterization of these compounds in solid form, often as sodium salts . The synthesis process aims to retain the high sensitivity of BCP for its applications while enhancing its solubility in water and other solvents.

Molecular Structure Analysis

BCP's molecular structure has been studied extensively using density functional theory (DFT) to understand its interaction with various metals. The bond energy of BCP with metal surfaces has been found to increase with decreasing work function of the metals, which correlates with an increase in charge transfer . The electronic structure of BCP at the interface with metals like calcium (Ca) and gold (Au) has been analyzed, revealing the formation of interface states that are crucial for electron transport properties .

Chemical Reactions Analysis

BCP's ability to form complexes with metals is central to its function in spectrophotometric assays and electronic devices. It interacts with metals such as Ca, Mg, Al, Ag, and Au, with the strength of the interaction and the resulting charge transfer varying depending on the metal's work function . In the context of organic electronics, BCP's interaction with metals can lead to the formation of new peaks near the Fermi level, indicating the generation of interface states that are significant for device performance .

Physical and Chemical Properties Analysis

The physical and chemical properties of BCP are tailored for its applications in electronic devices. For instance, BCP's role as a hole-blocking material in organic light-emitting diodes (OLEDs) and organic solar cells is attributed to its ability to suppress crystallization and improve electroluminescence properties when used in an organic alloy film . Its mechanical flexibility and stability under bending stress make it an attractive material for organic spintronic applications, as demonstrated in flexible semi-transparent organic spin valves .

Scientific Research Applications

Organic Light-Emitting Diodes and Solar Cells

Bathocuproine (BCP) is extensively used in organic light-emitting diodes (OLEDs) and organic solar cells. Its role as a hole-blocking material is critical, as it enhances the electroluminescence properties of devices. BCP films, however, tend to polycrystallize quickly after vapor deposition. This issue has been addressed by stabilizing BCP-based thin films using the organic alloy method, which not only suppresses crystallization but also improves device performance (Masumoto & Mori, 2008); (Mori & Masumoto, 2006).

Photovoltaic Cells

BCP significantly impacts the optical and electrical properties of organic photovoltaic cells. It notably enhances power conversion efficiency and open-circuit voltage in specific thin-film structures. By serving as a buffer layer, BCP helps in passivating other materials in the cell, thereby improving electron transport and efficiency (Gommans et al., 2008); (Vogel et al., 2006).

Copper Transport and Separation

In a unique application outside electronics, BCP has been used as a mediator for copper transport through a polymer-supported liquid membrane. This process, driven by redox potential, highlights BCP's specificity in copper extraction (Matsuno et al., 1981).

Interface Engineering in Solar Cells

BCP has been employed as an interface buffer layer in perovskite solar cells. By optimizing the evaporation time of BCP, significant improvements in device efficiency were observed. This application demonstrates BCP's role in enhancing electron transport and reducing charge accumulation (He et al., 2018); (Chen et al., 2017).

Interaction with Metals

BCP's interaction with various metals (Ca, Mg, Al, Ag, and Au) has been studied, revealing insights into its bond energy and charge transfer properties with these metals. Such studies are essential for understanding BCP's role in electronic and optoelectronic devices (Bhatt et al., 2010).

Safety And Hazards

Bathocuproine may cause long-lasting harmful effects to aquatic life and is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline
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InChI

InChI=1S/C26H20N2/c1-17-15-23(19-9-5-3-6-10-19)21-13-14-22-24(20-11-7-4-8-12-20)16-18(2)28-26(22)25(21)27-17/h3-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTGYIUESPWXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C26H20N2
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DSSTOX Substance ID

DTXSID4063585
Record name 1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenyl-
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Molecular Weight

360.4 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name Bathocuproine
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Product Name

2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline

CAS RN

4733-39-5
Record name Bathocuproine
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Record name 1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenyl-
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Record name BATHOCUPROINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,500
Citations
M Vogel, S Doka, C Breyer, MC Lux-Steiner… - Applied Physics …, 2006 - pubs.aip.org
The role of bathocuproine (BCP) buffer layer inserted between active layer and Al contact in photovoltaic cells based on phthalocyanine (Pc) and C60 was investigated. …
Number of citations: 247 pubs.aip.org
H Laggner, M Hermann, BMK Gmeiner… - Analytical and …, 2006 - Springer
The water-soluble Cu + chelator bathocuproine disulfonate (BCS) is widely used to quantify Cu + or detect Cu + formation in Cu 2+ -initiated oxidation reactions. The dichlorofluorescin (…
Number of citations: 22 link.springer.com
H Gommans, B Verreet, BP Rand… - Advanced functional …, 2008 - Wiley Online Library
The effect of bathocuproine (BCP) on the optical and electrical properties of organic planar heterojunction photovoltaic cells is quantified by current–voltage characterization under 1 …
Number of citations: 219 onlinelibrary.wiley.com
IG Hill, A Kahn - Journal of Applied Physics, 1999 - pubs.aip.org
The four organic–organic heterointerfaces formed by depositing the organic semiconductor bathocuproine on tris(8-hydroxy-quinoline)aluminum ( Alq 3 ), N,N ′ - diphenyl -N,N ′ - bis(…
Number of citations: 212 pubs.aip.org
JW Moffett, RG Zika, RG Petasne - Analytica Chimica Acta, 1985 - Elsevier
Copper(I) is determined at submicromolar levels in the presence of copper(II) in aqueous media by spectrophotometric measurement of the copper(I) complex of bathocuproine (2,9-…
Number of citations: 137 www.sciencedirect.com
DX Yuan, XD Yuan, QY Xu, MF Xu, XB Shi… - Physical Chemistry …, 2015 - pubs.rsc.org
… by incorporating a solution-processed bathocuproine (sBCP) interfacial layer at the cathode side. Compared with vacuum evaporated bathocuproine (eBCP), sBCP demonstrated an …
Number of citations: 116 pubs.rsc.org
CW Jang, DH Shin, SH Choi - Journal of Alloys and Compounds, 2021 - Elsevier
Formation of Porous Si (PSi) enhances the light absorption of Si thanks to the increased surface-to-volume ratio, useful for improving the power conversion efficiency (PCE) of Si-based …
Number of citations: 17 www.sciencedirect.com
X Sun, M Gobbi, A Bedoya-Pinto, O Txoperena… - Nature …, 2013 - nature.com
… Here we show spin valves with an interlayer of bathocuproine in which the transport takes … conditions, making bathocuproine an interesting material for future spintronic applications. …
Number of citations: 76 www.nature.com
A Mohindru, JM Fisher, M Rabinovitz - Nature, 1983 - nature.com
Metal-binding chelators may interact with biological systems by either of two mechanisms: they may combine with an essential metal, which can be either freely dissociated or part of an …
Number of citations: 112 www.nature.com
B Horstkotte, M Alexovič, F Maya, CM Duarte… - Talanta, 2012 - Elsevier
The recently proposed concept of automatic in-syringe dispersive liquid-liquid microextraction was successfully applied to the determination of copper in environmental water samples. …
Number of citations: 88 www.sciencedirect.com

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